ethyl 5-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE: is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound, in particular, is characterized by its unique structure, which includes an indole core substituted with ethyl, tert-butyl, and benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The process often includes:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: Introduction of the tert-butyl and benzoate groups is typically done through electrophilic aromatic substitution reactions.
Esterification: The ethyl ester group is introduced through esterification reactions, often using reagents like ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the ester and benzoate groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Indole derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Drug Development: Potential use in the development of new therapeutic agents.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ETHYL 5-(4-TERT-BUTYLBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE exerts its effects is largely dependent on its interaction with biological targets. The indole core is known to interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE
- ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE
Comparison:
- Structural Differences: The presence of different substituents (e.g., tert-butyl vs. methoxy) can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, making each compound unique in its applications .
Properties
Molecular Formula |
C28H29NO4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 5-(4-tert-butylbenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C28H29NO4/c1-7-32-27(31)24-17(2)29(6)25-21-11-9-8-10-20(21)23(16-22(24)25)33-26(30)18-12-14-19(15-13-18)28(3,4)5/h8-16H,7H2,1-6H3 |
InChI Key |
PLYIFBSWOQQSQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C(C)(C)C)C)C |
Origin of Product |
United States |
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